5-Chloro-N,N-dimethyl-1-pentanamine, with the chemical formula and CAS number 6947-79-1, is an organic compound classified as a substituted amine. It features a pentanamine backbone with a chlorine atom at the fifth position and two methyl groups attached to the nitrogen atom. This compound is notable for its unique structural properties, which influence its reactivity and biological activity.
The molecular weight of 5-chloro-N,N-dimethyl-1-pentanamine is approximately 150.68 g/mol. It has a density of 0.893 g/cm³ and a boiling point of 242°C at 760 mmHg, indicating its stability at elevated temperatures. The compound is often encountered in hydrochloride salt form for enhanced solubility and stability in various applications .
These reactions are fundamental in organic synthesis, particularly for creating derivatives and exploring structure-activity relationships .
The biological activity of 5-chloro-N,N-dimethyl-1-pentanamine has been explored primarily in the context of its pharmacological potential. Similar compounds have shown varying degrees of activity as:
The specific biological effects of 5-chloro-N,N-dimethyl-1-pentanamine require further investigation to establish its efficacy and safety profile in therapeutic contexts .
Several synthesis methods for 5-chloro-N,N-dimethyl-1-pentanamine have been reported:
These methods highlight the versatility in synthesizing substituted amines through various organic transformations .
5-Chloro-N,N-dimethyl-1-pentanamine finds applications in several fields:
Its unique structure allows it to serve as a precursor for more complex molecules with desired properties .
Interaction studies involving 5-chloro-N,N-dimethyl-1-pentanamine focus on its behavior in biological systems:
These studies are crucial for assessing the compound's viability for pharmaceutical applications .
Several compounds share structural similarities with 5-chloro-N,N-dimethyl-1-pentanamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N-Dimethyl-1-pentanamine | Lacks halogen substituent; primary amine | |
5-Chloro-N,N-diethyl-1-pentanamine | Ethyl groups instead of methyl; higher molecular weight | |
N-Ethyl-Pentylamine | Ethyl substitution; similar chain length |
These compounds illustrate variations in substituents that affect their properties and potential applications. The presence of chlorine in 5-chloro-N,N-dimethyl-1-pentanamine distinguishes it from others, potentially enhancing its reactivity and biological activity compared to its non-halogenated counterparts .